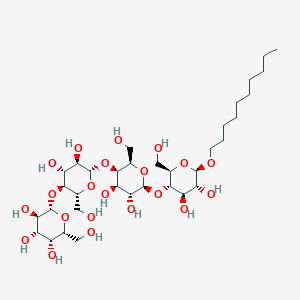

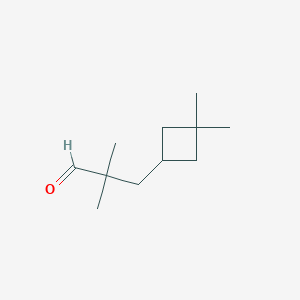

![molecular formula C17H15NO3 B1435781 Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate CAS No. 1823457-26-6](/img/structure/B1435781.png)

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate

Descripción general

Descripción

“Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” is a chemical compound with the molecular formula C17H15NO3 . It has a molecular weight of 281.3 g/mol.

Synthesis Analysis

While specific synthesis methods for “Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” were not found, it’s worth noting that compounds of similar structure can be synthesized through various methods. For instance, the Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” consists of a benzene ring attached to a benzyloxy group and a cyanophenyl group .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate” were not found, compounds of similar structure can undergo various reactions. For example, esters can undergo hydrolysis to form carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .Aplicaciones Científicas De Investigación

-

Synthesis of Transition Metal Complexes

- Field : Chemistry

- Application : This involves the synthesis of Co (II), Ni (II), Cu (II) and Zn (II) complexes using Schiff base ligands derived from 4- (benzyloxy)-2-hydroxybenzaldehyde .

- Method : The Schiff base ligands are obtained from the condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results : The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC 50 values in the 2.98 to 3.89 µM range .

-

Synthesis of Benzimidazole Derivatives

- Field : Medicinal Chemistry

- Application : Benzimidazole derivatives have a wide range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . They have been intensively studied as a new generation of anticancer agents .

- Method : The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings with nitrogen-containing functional groups at the ortho position with various reagents .

- Results : The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to significantly influence the anticancer activity . The compounds displayed significant anticancer activity on both A549 and PC3 cell lines .

-

Synthesis of Benzyl Ethers and Esters

- Field : Organic Chemistry

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ by N-methylation of 2-benzyloxy pyridine .

- Results : This method provides a revised benzyl transfer protocol, which is mild, convenient, and in some cases uniquely effective .

-

Total Synthesis of Natural Products Containing Benzofuran Rings

- Field : Organic Chemistry

- Application : This involves the total synthesis of natural products containing benzofuran rings . Benzofuran is a heterocyclic compound that consists of fused benzene and furan rings. It’s found in many natural products and has been the subject of numerous synthetic studies due to its diverse biological activities .

- Method : The key steps contain the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2’-methoxy-4’-acetoxy)acetophenone in the presence of ZnCI 2, and reductive desulfurization of the resulting product .

- Results : The synthesized benzofuran-containing natural products have exhibited various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists .

-

Synthesis of Transition Metal Complexes Derived from Schiff Base Ligands

- Field : Inorganic Chemistry

- Application : This involves the synthesis of Co (II), Ni (II), Cu (II) and Zn (II) complexes using Schiff base ligands derived from 4- (benzyloxy)-2-hydroxybenzaldehyde . These complexes have been studied for their in vitro antioxidant and antimicrobial activities .

- Method : The Schiff base ligands are obtained from the condensation reaction of 4- (benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio .

- Results : The synthesized metal (II) complexes were found to be highly potent in vitro antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The Cu (II) complexes were most potent, having IC 50 values in the 2.98 to 3.89 µM range . The complexes also showed antimicrobial activities against various bacterial and fungal strains .

-

Synthesis of Pyridinium Salts

- Field : Organic Chemistry

- Application : Pyridinium salts are used as reagents in organic synthesis . They are often used as catalysts or as precursors to catalysts in a variety of reactions, including the synthesis of polymers, pharmaceuticals, and other organic compounds .

- Method : The synthesis of pyridinium salts typically involves the reaction of a pyridine derivative with an alkylating agent . The resulting pyridinium salt can then be used as a reagent in further reactions .

- Results : Pyridinium salts have been used to synthesize a wide range of organic compounds, including complex natural products and pharmaceuticals .

-

Synthesis of Phenolic Antioxidants

- Field : Medicinal Chemistry

- Application : Phenolic antioxidants are compounds that protect cells from damage caused by free radicals . They are used in a variety of applications, including food preservation, cosmetics, and pharmaceuticals .

- Method : The synthesis of phenolic antioxidants typically involves the reaction of a phenol derivative with a reactive species that introduces an antioxidant functional group .

- Results : Phenolic antioxidants have been shown to have a variety of health benefits, including reducing the risk of heart disease and certain types of cancer .

Propiedades

IUPAC Name |

methyl 2-(2-cyano-4-phenylmethoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)10-14-7-8-16(9-15(14)11-18)21-12-13-5-3-2-4-6-13/h2-9H,10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZCWSWHNGJQSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=C(C=C1)OCC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(fluorosulfonyl)methyl]benzoate](/img/structure/B1435705.png)

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)

![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)

![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)

![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)

![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)